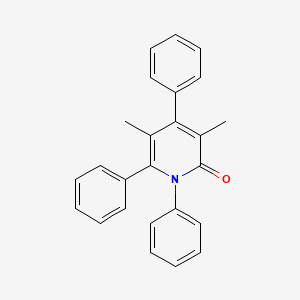
2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-:
2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-: Similar in structure but with different substituents, leading to varied chemical properties and applications.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
344250-05-1 |
|---|---|
Formule moléculaire |
C25H21NO |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3,5-dimethyl-1,4,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C25H21NO/c1-18-23(20-12-6-3-7-13-20)19(2)25(27)26(22-16-10-5-11-17-22)24(18)21-14-8-4-9-15-21/h3-17H,1-2H3 |
Clé InChI |
MSGBKQJSKSVXLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
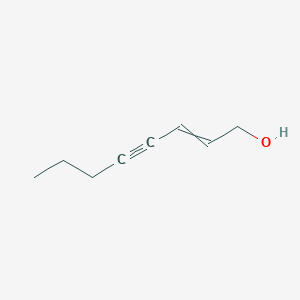
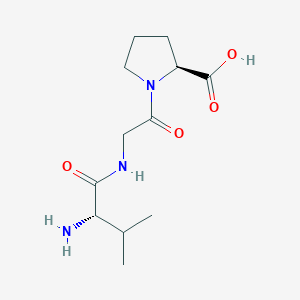
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)

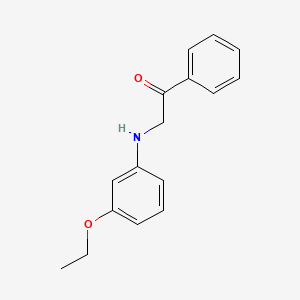
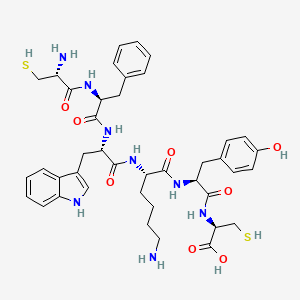

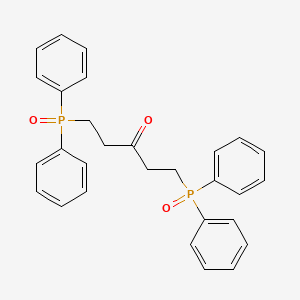

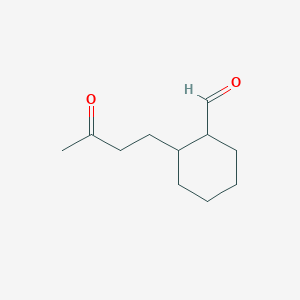
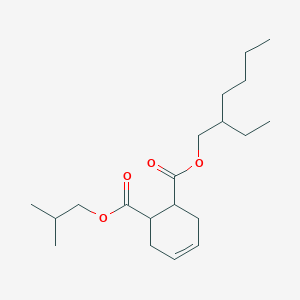
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
